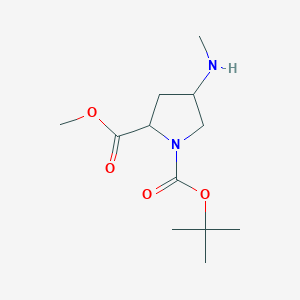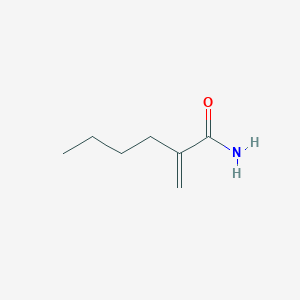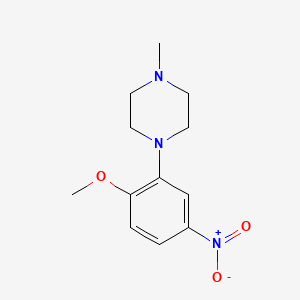
1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate is an organic compound with a complex structure It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and is functionalized with methylamino and ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate typically involves multiple steps One common method starts with the protection of the pyrrolidine nitrogen using a tert-butyl groupThe reaction conditions often involve the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate, and may require catalysts or reagents like N,N’-dicyclohexylcarbodiimide (DCC) for esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
化学反応の分析
Types of Reactions
1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, such as halides, hydroxyls, or amines.
科学的研究の応用
1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study enzyme interactions and as a probe for investigating biological pathways.
作用機序
The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting downstream pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological assays or chemical reactions .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different functional groups, such as:
- N-Boc-trans-4-Hydroxy-L-proline methyl ester
- (S)-4-Methylene-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
- (2S,4R)-4-Fluoro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
Uniqueness
What sets 1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its methylamino group, in particular, provides distinct chemical properties that can be exploited in various synthetic and research contexts.
特性
分子式 |
C12H22N2O4 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9,13H,6-7H2,1-5H3 |
InChIキー |
XQSHCFQFHCVQLK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[1-(5-bromo-1,3-thiazol-2-yl)cyclobutyl]sulfonyl}acetamide](/img/structure/B8293578.png)







![N-[(3-bromopyridin-2-yl)methyl]formamide](/img/structure/B8293622.png)



